Cas no 946290-12-6 (N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine)

N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is a specialized organic compound with distinct structural features. This compound exhibits notable stability and reactivity, making it suitable for various synthetic applications. Its unique pteridin-4-amine core provides versatility in chemical transformations, while the 2,4-dimethylphenyl and pyrrolidin-1-yl substituents enhance its pharmacological potential.
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine structure
946290-12-6 structure
商品名:N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
CAS番号:946290-12-6
MF:C18H20N6
メガワット:320.391602516174
CID:5809259
PubChem ID:16910895

N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine 化学的及び物理的性質

名前と識別子

    • N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylpteridin-4-amine
    • 946290-12-6
    • STK944043
    • AKOS002329795
    • NCGC00317087-01
    • N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
    • AB01310291-01
    • F2359-0371
    • CCG-335296
    • インチ: 1S/C18H20N6/c1-12-5-6-14(13(2)11-12)21-17-15-16(20-8-7-19-15)22-18(23-17)24-9-3-4-10-24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,21,22,23)
    • InChIKey: MDWIZYTYMSKAQJ-UHFFFAOYSA-N
    • ほほえんだ: N1=C2C(N=CC=N2)=C(NC2=CC=C(C)C=C2C)N=C1N1CCCC1

計算された属性

  • せいみつぶんしりょう: 320.17494466g/mol
  • どういたいしつりょう: 320.17494466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 412
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 66.8Ų

N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2359-0371-1mg
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
946290-12-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2359-0371-20mg
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
946290-12-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2359-0371-10μmol
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
946290-12-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2359-0371-10mg
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
946290-12-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2359-0371-20μmol
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
946290-12-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2359-0371-5mg
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
946290-12-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2359-0371-2μmol
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
946290-12-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2359-0371-5μmol
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
946290-12-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2359-0371-3mg
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
946290-12-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2359-0371-2mg
N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
946290-12-6 90%+
2mg
$59.0 2023-05-16

N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine 関連文献

N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amineに関する追加情報

Introduction to N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine (CAS No. 946290-12-6)

N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, identified by its CAS number 946290-12-6, is a sophisticated organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to the pteridine class, a group of heterocyclic molecules known for their diverse biological activities and potential therapeutic applications. The unique structural features of N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine make it a promising candidate for further investigation in drug discovery and molecular biology.

The molecular structure of this compound incorporates several key functional groups that contribute to its reactivity and biological significance. The presence of a 2,4-dimethylphenyl substituent enhances its binding affinity to various biological targets, while the pyrrolidin-1-yl moiety introduces a flexible nitrogen-containing ring system that can interact with proteins and enzymes in complex ways. These structural elements are critical in determining the compound's pharmacological properties and potential applications in medicinal chemistry.

In recent years, there has been growing interest in exploring the therapeutic potential of pteridine derivatives. Studies have demonstrated that compounds within this class can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The< strong>N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, with its unique structural framework, is being investigated for its potential role in modulating these biological pathways.

One of the most compelling aspects of N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is its ability to interact with specific enzymes and receptors involved in cellular signaling. Research has shown that this compound can bind to targets such as kinases and transcription factors, which are crucial for regulating various physiological processes. By modulating the activity of these targets, N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine may offer a novel approach to treating diseases characterized by dysregulated signaling pathways.

The synthesis of N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine represents a significant achievement in organic chemistry. The multi-step synthetic route involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure of the molecule. These synthetic methodologies not only highlight the ingenuity of modern chemical synthesis but also pave the way for the production of other structurally related compounds for further research.

In addition to its pharmacological potential, N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine has shown promise in preclinical studies as a tool for understanding disease mechanisms. By interacting with specific biological targets, this compound can help researchers unravel the complex networks that underlie various diseases. This information is invaluable for developing more targeted and effective therapeutic strategies.

The future direction of research on N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-y l)pteridin - 4 - amine includes exploring its potential in clinical trials and evaluating its safety and efficacy in human populations. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory findings into tangible therapeutic benefits. As our understanding of the compound's properties continues to grow, so too will its potential applications in medicine and biotechnology.

The development of new drugs is a complex and iterative process that relies on interdisciplinary collaboration. The study of N-(2,4-dimethylphenyl)- 2 - ( pyrrol id i n - 1 - y l ) p ter id i n - 4 - am ine strong > exemplifies how advances in chemical synthesis and molecular biology can lead to innovative therapeutic solutions. By continuing to investigate this compound and its derivatives, researchers can uncover new avenues for treating some of the most challenging diseases faced by humanity today.

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